molecular formula C25H34N2O3 B11348347 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11348347
M. Wt: 410.5 g/mol
InChI Key: ZHFCYZFPIOLTBC-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an azepane ring, a methoxyphenyl group, and a dimethylphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the dimethylphenoxy acetamide moiety: This can be accomplished through amide bond formation reactions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield primary or secondary amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C25H34N2O3/c1-19-14-20(2)16-23(15-19)30-18-25(28)26-17-24(27-12-6-4-5-7-13-27)21-8-10-22(29-3)11-9-21/h8-11,14-16,24H,4-7,12-13,17-18H2,1-3H3,(H,26,28)

InChI Key

ZHFCYZFPIOLTBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3)C

Origin of Product

United States

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